(1R,4S,6R)-2-Oxo-3-azabicyclo[4.1.0]heptane-4-carboxylic acid
Description
(1R,4S,6R)-2-Oxo-3-azabicyclo[4.1.0]heptane-4-carboxylic acid is a bicyclic compound featuring a fused cyclohexane-cyclopropane ring system. Key structural attributes include:
- Core framework: A 3-azabicyclo[4.1.0]heptane scaffold with a bridgehead nitrogen atom.
- Functional groups: A 2-oxo (keto) group at position 2 and a carboxylic acid at position 3.
- Stereochemistry: The (1R,4S,6R) configuration dictates its three-dimensional interactions.
This compound’s rigid bicyclic structure and polar functional groups make it a candidate for enzyme inhibition, metal chelation, or as a building block in drug design.
Properties
Molecular Formula |
C7H9NO3 |
|---|---|
Molecular Weight |
155.15 g/mol |
IUPAC Name |
(1R,4S,6R)-2-oxo-3-azabicyclo[4.1.0]heptane-4-carboxylic acid |
InChI |
InChI=1S/C7H9NO3/c9-6-4-1-3(4)2-5(8-6)7(10)11/h3-5H,1-2H2,(H,8,9)(H,10,11)/t3-,4-,5+/m1/s1 |
InChI Key |
BREYQERBPSYWFN-WDCZJNDASA-N |
Isomeric SMILES |
C1[C@H]2[C@@H]1C(=O)N[C@@H](C2)C(=O)O |
Canonical SMILES |
C1C2C1C(=O)NC(C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4S,6R)-2-Oxo-3-azabicyclo[4.1.0]heptane-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as amino acids or their derivatives.
Cyclization: The key step involves the cyclization of these starting materials to form the azabicyclo ring system. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.
Carboxylation: The carboxylic acid group at the 4-position can be introduced through carboxylation reactions using carbon dioxide or carboxylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and green chemistry principles may be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
N-Acylation and Amide Formation
The secondary amine in the azabicyclo structure undergoes selective N-acylation under mild conditions. Common reagents include:
-
Acetyl chloride or acetic anhydride in the presence of bases (e.g., triethylamine)
-
Active esters (e.g., NHS esters) for peptide coupling
Reactions typically proceed at 0–25°C in dichloromethane or THF, yielding stable amides with retained stereochemistry. For example:
Esterification of the Carboxylic Acid
The carboxylic acid group reacts with alcohols under acid catalysis (e.g., HSO, TsOH) or via Steglich esterification (DCC/DMAP):
-
Methanol or ethanol produce methyl/ethyl esters.
-
Benzyl alcohol forms a benzyl ester (used for protection in multistep syntheses).
Reaction conditions and yields depend on steric hindrance from the bicyclic framework.
Decarboxylation Reactions
Controlled decarboxylation occurs under thermal or photoredox conditions:
-
Thermal decarboxylation (150–200°C in dipolar aprotic solvents) yields 3-azabicyclo[4.1.0]heptan-2-one.
-
Photoredox-mediated decarboxylation (e.g., Ir[(dF(CF)ppy)(dtbbpy)]PF) enables radical coupling with α,β-unsaturated carbonyl compounds .
Example Photoredox Conditions :
| Catalyst | Base | Light (nm) | Yield (%) |
|---|---|---|---|
| Ir[(dF(CF)ppy)(dtbbpy)]PF | KHPO | 455 | 36 |
This method facilitates C–C bond formation while preserving the bicyclic structure.
Ring-Opening Reactions
The strained bicyclo[4.1.0]heptane ring undergoes regioselective opening:
-
Nucleophilic attack at the bridgehead carbon by amines, thiols, or alkoxides.
-
Acid-catalyzed hydrolysis breaks the cyclopropane ring, yielding linear diamino acids.
For instance, treatment with benzylamine in refluxing toluene produces a diamino derivative with >90% regioselectivity.
Lactam Functionalization
The 2-oxo group participates in:
-
Reduction (NaBH/MeOH) to form secondary alcohols.
-
Condensation with hydrazines or hydroxylamines to generate hydrazones/oximes .
Suzuki–Miyaura Cross-Coupling
The compound’s halogenated derivatives (e.g., brominated at C7) undergo palladium-catalyzed coupling with aryl boronic acids. Typical conditions :
-
Pd(PPh3_33)4_44 (5 mol%)
-
K2_22CO3_33 in dioxane/HO (80°C, 12 h)
-
Yields: 70–85%
Prodrug Derivatization
Ester prodrugs (e.g., ethyl ester double prodrug 143 ) enhance bioavailability. Synthesis involves:
Scientific Research Applications
Chemistry
In chemistry, (1R,4S,6R)-2-Oxo-3-azabicyclo[4.1.0]heptane-4-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry
In industry, this compound is used in the production of advanced materials. Its unique properties make it suitable for applications in polymers, coatings, and other materials science fields.
Mechanism of Action
The mechanism of action of (1R,4S,6R)-2-Oxo-3-azabicyclo[4.1.0]heptane-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparative Analysis Table
Biological Activity
(1R,4S,6R)-2-Oxo-3-azabicyclo[4.1.0]heptane-4-carboxylic acid, with the CAS number 1228530-96-8, is a bicyclic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on diverse sources.
The molecular formula of this compound is with a molecular weight of 155.15 g/mol. Its structural framework features a bicyclic system that is critical for its biological interactions.
Synthesis
Recent advancements in synthetic methodologies have improved the efficiency of producing this compound. A notable method involves the use of chiral lactones to yield enantiomerically pure derivatives through a series of chemical transformations, achieving yields around 43% over nine steps . This scalable synthesis is essential for further biological evaluations.
Research indicates that compounds related to (1R,4S,6R)-2-Oxo-3-azabicyclo[4.1.0]heptane derivatives can act as inhibitors of monoamine transporters such as serotonin (5-HT), dopamine (DA), and norepinephrine (NE) reuptake . These interactions suggest potential applications in treating mood disorders and other neurological conditions.
Inhibition Studies
A study evaluating various derivatives showed that certain compounds significantly inhibited β-glucosidase and β-galactosidase activities at specific concentrations. For instance, one derivative reduced β-glucosidase activity to 43% at 5 mM concentration and further decreased it to 20% at 25 mM . This highlights the potential of these compounds in modulating enzyme activities relevant to metabolic pathways.
Therapeutic Applications
Several studies have explored the therapeutic implications of azabicyclo compounds in treating neurological disorders. For example, compounds that inhibit monoamine reuptake are being investigated for their efficacy in managing depression and anxiety disorders due to their ability to enhance neurotransmitter levels in synaptic clefts .
Pharmacological Profiles
In vivo studies have demonstrated that derivatives of (1R,4S,6R)-2-Oxo-3-azabicyclo[4.1.0]heptane exhibit promising pharmacological profiles with minimal toxicity and significant bioactivity, making them suitable candidates for further development as therapeutic agents .
Data Table: Biological Activities of Related Compounds
| Compound Name | Biological Activity | Concentration | % Activity Remaining |
|---|---|---|---|
| Compound A | β-glucosidase Inhibition | 5 mM | 43% |
| Compound B | β-galactosidase Inhibition | 5 mM | 25% |
| Compound C | Activation of α-galactosidase | 5 mM | 155% |
| Compound D | Activation of β-mannosidase | 5 mM | 148% |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
